

Spectroscopic Data for 6-thiophen-2-yl-1H-indole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-thiophen-2-yl-1H-indole*

Cat. No.: B1352657

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of **6-thiophen-2-yl-1H-indole**. However, a comprehensive search of available scientific literature and databases did not yield a complete, verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) specifically for **6-thiophen-2-yl-1H-indole**.

The molecular formula for **6-thiophen-2-yl-1H-indole** is C₁₂H₉NS, with a molecular weight of approximately 199.27 g/mol [1][2][3]. While specific experimental spectra are not available, this guide provides general experimental protocols for acquiring such data and typical spectral regions for related compounds to aid researchers in the characterization of this and similar molecules.

Experimental Protocols

Below are detailed methodologies for the key spectroscopic techniques used in the characterization of heterocyclic compounds like **6-thiophen-2-yl-1H-indole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

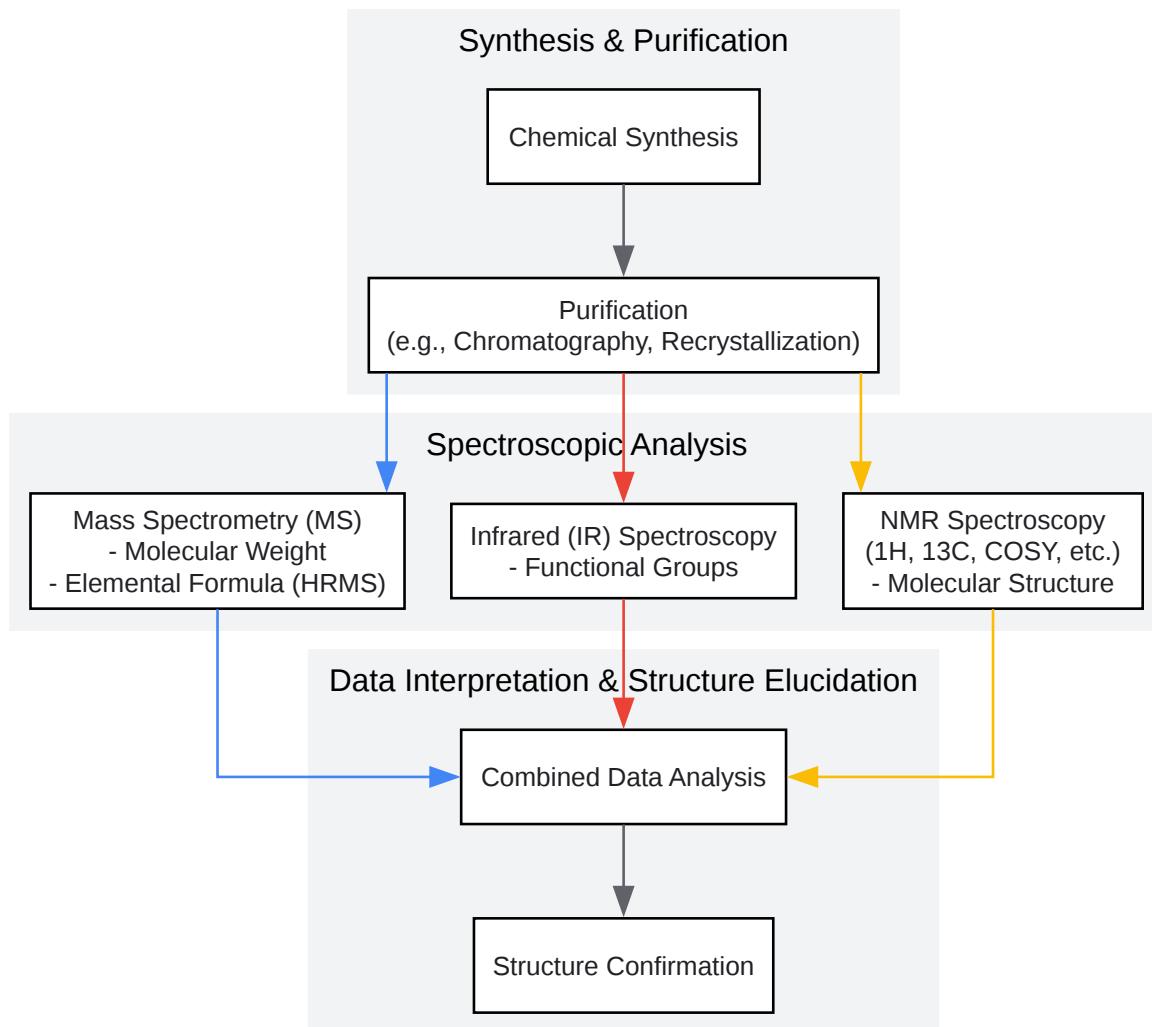
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

- ^1H NMR Acquisition:
 - Spectrometer: A 300, 400, or 500 MHz spectrometer.
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
 - Number of Scans: 16 to 64 scans are typically sufficient.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: A 75, 101, or 125 MHz spectrometer.
 - Pulse Program: A proton-decoupled pulse program (e.g., ' zgpg30' on Bruker instruments).
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
- Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction using appropriate NMR processing software. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is commonly used.
- Sample Preparation:
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a common and convenient method.
 - KBr Pellet: The sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

- **Data Acquisition:** The spectrum is typically recorded in the range of 4000-400 cm^{-1} . The data is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}). For indole derivatives, characteristic peaks include the N-H stretch (around 3400 cm^{-1}) and aromatic C-H and C=C stretching vibrations[4]. Thiophene derivatives show characteristic ring and C-H vibrations as well[5].


Mass Spectrometry (MS)

- **Instrumentation:** An Electron Ionization (EI) mass spectrometer is often used for initial characterization. High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) is used for accurate mass determination.
- **Sample Introduction:** The sample can be introduced directly or via a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Data Acquisition:** In EI-MS, the sample is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the molecular ion (M^+) and fragment ions are detected. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (approximately 199 for $\text{C}_{12}\text{H}_9\text{NS}$)[1].

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Without the actual experimental data for **6-thiophen-2-yl-1H-indole**, a detailed analysis and presentation in tabular format are not possible. Researchers synthesizing this compound are encouraged to perform the analyses as described in the protocols above to obtain the necessary data for its complete structural elucidation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-thiophen-2-yl-1H-indole | C12H9NS | CID 11117039 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 243972-30-7 CAS MSDS (6-THIOPHEN-2-YL-1H-INDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. capotchem.cn [capotchem.cn]
- 4. researchgate.net [researchgate.net]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- To cite this document: BenchChem. [Spectroscopic Data for 6-thiophen-2-yl-1H-indole: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1352657#6-thiophen-2-yl-1h-indole-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com